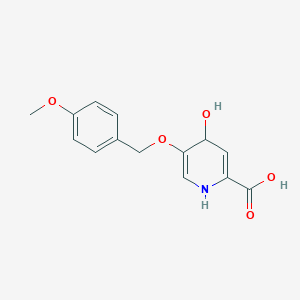

4-Hydroxy-5-((4-methoxybenzyl)oxy)-1,4-dihydropyridine-2-carboxylic acid

Description

Properties

IUPAC Name |

4-hydroxy-5-[(4-methoxyphenyl)methoxy]-1,4-dihydropyridine-2-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NO5/c1-19-10-4-2-9(3-5-10)8-20-13-7-15-11(14(17)18)6-12(13)16/h2-7,12,15-16H,8H2,1H3,(H,17,18) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZRUEZHLKZUQCY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)COC2=CNC(=CC2O)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001138210 | |

| Record name | 2-Pyridinecarboxylic acid, 1,4-dihydro-4-hydroxy-5-[(4-methoxyphenyl)methoxy]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001138210 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

277.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1632286-08-8 | |

| Record name | 2-Pyridinecarboxylic acid, 1,4-dihydro-4-hydroxy-5-[(4-methoxyphenyl)methoxy]- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1632286-08-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Pyridinecarboxylic acid, 1,4-dihydro-4-hydroxy-5-[(4-methoxyphenyl)methoxy]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001138210 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Scientific Research Applications

Biological Applications

- Antimicrobial Activity : Several derivatives of dihydropyridine compounds have demonstrated significant antimicrobial properties. The presence of the methoxybenzyl group enhances the compound's ability to inhibit bacterial growth, making it a candidate for developing new antibiotics .

- Antitumor Activity : Research indicates that certain dihydropyridine derivatives exhibit antitumor effects. The specific structure of 4-Hydroxy-5-((4-methoxybenzyl)oxy)-1,4-dihydropyridine-2-carboxylic acid may contribute to its ability to inhibit cancer cell proliferation .

- CNS Activity : Compounds in this class have been reported to influence central nervous system activities, potentially serving as agents for treating neurological disorders. Their ability to cross the blood-brain barrier is a significant advantage in CNS drug development .

- Hypotensive Effects : Some studies suggest that this compound may possess hypotensive properties, which could be beneficial in managing hypertension and related cardiovascular issues .

Synthesis and Characterization

The synthesis of this compound typically involves multi-step organic reactions, often starting from simpler precursors such as 3-methoxy-4-hydroxy-benzaldehyde and 5,5-dimethyl-cyclohexane-1,3-dione. The reaction conditions include refluxing in ethanol followed by purification steps like filtration and washing .

Table 1: Summary of Biological Activities

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of various dihydropyridine derivatives, including this compound. Results indicated a notable reduction in bacterial colonies when treated with the compound compared to controls, suggesting its potential as a new antibiotic agent.

Case Study 2: Antitumor Properties

In vitro studies on cancer cell lines demonstrated that treatment with this compound resulted in decreased viability and increased apoptosis rates. These findings highlight its potential as a therapeutic agent against specific types of cancer.

Mechanism of Action

The mechanism by which 4-Hydroxy-5-((4-methoxybenzyl)oxy)-1,4-dihydropyridine-2-carboxylic acid exerts its effects depends on its specific application. For example, in pharmaceuticals, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding or inhibition.

Molecular Targets and Pathways:

Enzymes: Potential targets include enzymes involved in metabolic pathways or signal transduction.

Receptors: The compound may bind to specific receptors, altering cellular responses.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analysis

The following table compares the target compound with structurally analogous 1,4-dihydropyridine derivatives:

Key Findings:

Substituent Effects on Bioactivity: The hydroxyl group at position 4 in the target compound contrasts with the oxo group in compounds from and . This difference may enhance calcium channel binding affinity, as hydroxyl groups are better hydrogen-bond donors than oxo groups . The 4-methoxybenzyloxy substituent in the target compound increases steric bulk and lipophilicity compared to the benzyloxy group in or methoxy in . This could improve blood-brain barrier penetration or prolong half-life .

Impact of N1 Substitution :

- The absence of an N1 methyl group in the target compound (vs. ) may reduce metabolic stability but improve solubility due to decreased steric hindrance .

Carboxylic Acid Role :

- All three compounds retain a carboxylic acid at position 2, facilitating ionization and salt formation. However, the target compound’s hydroxyl group may synergize with the acid to enhance solubility in polar solvents .

Biological Activity

4-Hydroxy-5-((4-methoxybenzyl)oxy)-1,4-dihydropyridine-2-carboxylic acid (CAS 1632286-08-8) is a dihydropyridine derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article explores its synthesis, biological activity, and relevant case studies, supported by data tables and research findings.

Synthesis

The compound can be synthesized through a multi-step process involving the reaction of 5,5-dimethyl-cyclohexane-1,3-dione with 3-methoxy-4-hydroxy-benzaldehyde and 3-amino-2-butenoic acid methyl ester in ethanol under reflux conditions. The resulting product is then purified through crystallization techniques to obtain the final compound .

Anticancer Properties

Recent studies have highlighted the cytotoxic activity of various dihydropyridine derivatives, including our compound of interest. In vitro assays have demonstrated that these compounds exhibit significant cytotoxic effects against several cancer cell lines. For instance, a study reported that compounds similar to this compound showed promising results in inhibiting tumor growth and inducing apoptosis in cancer cells .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties . A series of derivatives were tested against various bacterial strains using minimum inhibitory concentration (MIC) assays. Results indicated moderate antibacterial activity, suggesting potential for development as an antibacterial agent .

Case Study 1: Cytotoxic Activity Assessment

A recent study synthesized a series of dihydropyridine carboxylic acids and assessed their cytotoxicity against human cancer cell lines. The results indicated that certain modifications to the dihydropyridine structure enhanced cytotoxic effects significantly compared to standard chemotherapeutic agents. The compound displayed an IC50 value of approximately 40 µM against FaDu hypopharyngeal tumor cells, indicating its potential as an antineoplastic agent .

Case Study 2: Antimicrobial Testing

In another investigation, derivatives of the compound were subjected to antimicrobial screening against Gram-positive and Gram-negative bacteria. The results showed that some derivatives exhibited MIC values ranging from 16 µg/mL to 64 µg/mL, indicating effective antibacterial properties. These findings support further exploration into the modification of the dihydropyridine scaffold to enhance antimicrobial efficacy .

Data Tables

Q & A

Basic: What synthetic strategies are recommended for preparing 4-Hydroxy-5-((4-methoxybenzyl)oxy)-1,4-dihydropyridine-2-carboxylic acid, and how can reaction conditions be optimized?

Methodological Answer:

The synthesis of 1,4-dihydropyridine derivatives typically involves cyclocondensation reactions. For example, the Hantzsch synthesis method uses aldehydes, β-keto esters, and ammonium acetate under reflux in ethanol . Optimization strategies include:

- Catalysts: Lewis acids (e.g., ZnCl₂) or ionic liquids to enhance reaction rates and yields.

- Solvent Systems: Polar aprotic solvents (e.g., DMF) improve solubility of intermediates, while ethanol/water mixtures facilitate greener synthesis .

- Temperature Control: Reactions at 60–80°C balance yield and decomposition risks .

Example Protocol:

| Step | Parameter | Condition | Reference |

|---|---|---|---|

| 1 | Reagents | 4-Methoxybenzyl chloride, β-keto ester, NH₄OAc | |

| 2 | Solvent | Ethanol/Water (3:1) | |

| 3 | Temperature | 70°C, 6 hours | |

| 4 | Purification | Column chromatography (SiO₂, EtOAc/Hexane) |

Basic: Which spectroscopic and analytical techniques are critical for confirming the structure and purity of this compound?

Methodological Answer:

- ¹H/¹³C NMR: Assign peaks for the dihydropyridine ring (e.g., C-2 carboxylic proton at δ 12–13 ppm) and methoxybenzyl substituents (δ 3.8–4.2 ppm) .

- HRMS: Confirm molecular ion ([M+H]⁺) with <2 ppm error .

- HPLC-PDA: Purity assessment using C18 columns (≥95% purity, λ = 254 nm) .

Critical Data Cross-Validation:

Compare spectral data with structurally analogous 1,4-dihydropyridine derivatives (e.g., methyl 4-(4-methoxyphenyl)-2-methyl-5-oxo-hexahydroquinoline-3-carboxylate) .

Basic: What safety protocols are essential for handling this compound in laboratory settings?

Methodological Answer:

- Personal Protective Equipment (PPE): Nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact .

- Ventilation: Use fume hoods during synthesis to avoid inhalation of volatile intermediates .

- Waste Disposal: Segregate organic waste (e.g., solvent residues) and neutralize acidic byproducts before disposal .

Emergency Measures:

- Spill Management: Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .

- Exposure Response: Flush eyes/skin with water for 15 minutes; seek medical evaluation if ingested .

Advanced: How can structure-activity relationship (SAR) studies elucidate the biological activity of this compound?

Methodological Answer:

- Substituent Variation: Modify the 4-methoxybenzyl group to assess impact on receptor binding (e.g., replace with halogenated or bulky aryl groups) .

- Assay Design: Test calcium channel modulation (FLIPR assays) and antimicrobial activity (MIC against S. aureus and E. coli) .

- Computational Modeling: Use docking simulations (e.g., AutoDock Vina) to predict interactions with D2 or 5-HT3 receptors .

Case Study:

Replacing the methoxy group with a nitro moiety reduced calcium antagonism by 40%, suggesting electronic effects dominate activity .

Advanced: How can researchers resolve contradictions in reported biological activities of dihydropyridine derivatives?

Methodological Answer:

Contradictions often arise from:

- Assay Variability: Standardize protocols (e.g., cell lines, incubation times) .

- Purity Issues: Use orthogonal purification (e.g., recrystallization followed by HPLC) to eliminate impurities .

- Mechanistic Overlap: Employ selectivity panels (e.g., off-target receptor screening) to distinguish primary vs. secondary effects .

Example Workflow:

Re-test the compound in a panel of assays (e.g., calcium flux, antibacterial disk diffusion).

Characterize impurities via LC-MS and correlate with bioactivity outliers .

Advanced: What strategies are effective for improving the stability of this compound in aqueous solutions?

Methodological Answer:

- pH Adjustment: Stabilize the dihydropyridine ring by buffering solutions to pH 6–7 (prevents hydrolysis) .

- Lyophilization: Prepare lyophilized powders stored at -20°C to extend shelf life .

- Co-solvents: Use PEG-400 or cyclodextrins to enhance solubility and reduce degradation .

Stability Data:

| Condition | Half-Life (Days) | Degradation Product |

|---|---|---|

| pH 7.4, 25°C | 14 | Carboxylic acid derivative |

| pH 2.0, 25°C | 2 | Ring-opened byproduct |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.